cis-1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid
Overview
Description
Cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester is a chemical compound with the molecular formula C12H21NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester are NMDA, AMPA, and kainate ionotropic receptors . These receptors play a crucial role in the transmission of excitatory signals in the nervous system.
Mode of Action
This compound acts as a non-specific antagonist for NMDA, AMPA, and kainate ionotropic receptors . It also serves as a partial agonist for NMDA receptors . This means it can bind to these receptors and block their activity, thereby inhibiting excitatory synaptic transmissions .
Biochemical Analysis
Biochemical Properties
Cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors, and as a partial agonist for NMDA receptors . These interactions suggest that cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester can modulate excitatory synaptic transmissions, potentially influencing neurotransmission and neural signaling pathways.
Cellular Effects
The effects of cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with NMDA receptors can affect calcium influx and downstream signaling cascades, leading to changes in gene expression and metabolic activity within the cell . These effects highlight the compound’s potential impact on neural cells and other cell types involved in excitatory neurotransmission.
Molecular Mechanism
At the molecular level, cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester exerts its effects through specific binding interactions with biomolecules. It binds to NMDA, AMPA, and kainate receptors, modulating their activity and influencing synaptic transmission . Additionally, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes and gene expression. Understanding these molecular interactions is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its stability may be influenced by environmental conditions such as temperature and pH . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of temporal dynamics in its biochemical analysis.
Dosage Effects in Animal Models
The effects of cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester can vary with different dosages in animal models. Studies have shown that low doses of the compound can modulate synaptic transmission without causing significant toxicity . Higher doses may lead to adverse effects, including neurotoxicity and disruptions in normal cellular processes. Understanding the dosage-dependent effects of the compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
Cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways can influence its bioavailability and efficacy, as well as its potential side effects . Studying these pathways provides insights into how the compound is processed within biological systems and its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester within cells and tissues are critical for understanding its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
The synthesis of cis-1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of cis-3-Methyl-piperidine-1,2-dicarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Comparison with Similar Compounds
Cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester can be compared with other similar compounds, such as:
2,3 cis-Piperidine dicarboxylic acid: This compound is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors and a partial agonist for NMDA receptors.
Cis-3-methyl-piperidine-1,2-dicarboxylic acid: Another similar compound with slight variations in its chemical structure and properties.
Properties
IUPAC Name |
(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-5-7-13(9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOHPFVTEILYQF-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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